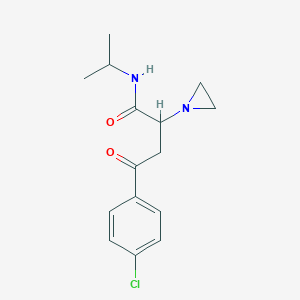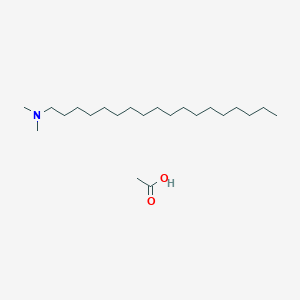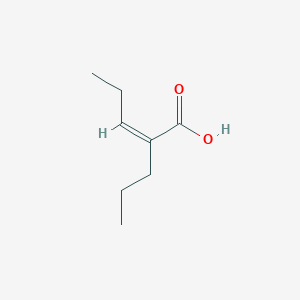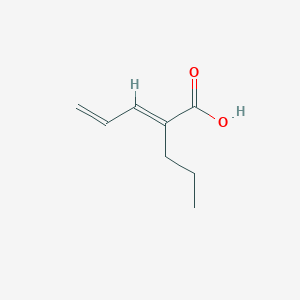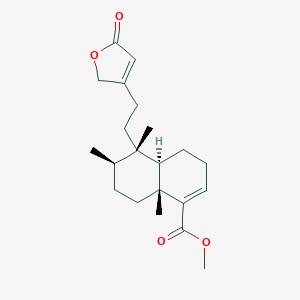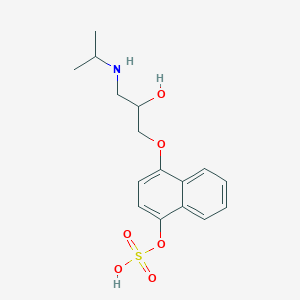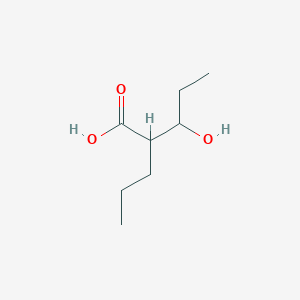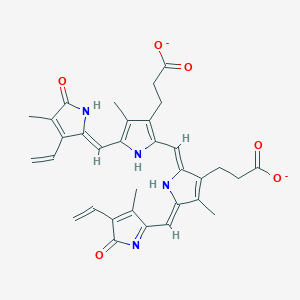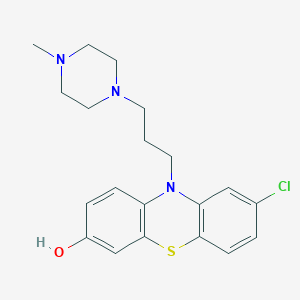
7-Hydroxy Prochlorperazine
Overview
Description
7-Hydroxyprochlorperazine is a metabolite of prochlorperazine, a phenothiazine derivative commonly used as an antiemetic and antipsychotic agent. The compound is characterized by its molecular formula C20H24ClN3OS and a molecular weight of 389.94 g/mol . It is known for its role in the pharmacokinetics of prochlorperazine, contributing to its therapeutic effects and metabolism.
Mechanism of Action
Target of Action
7-Hydroxy Prochlorperazine, a derivative of Prochlorperazine, primarily targets dopamine receptors in the brain . It is known to block D2 dopamine receptors , which are somatodendritic autoreceptors . These receptors play a crucial role in regulating dopamine release, neuron firing, and dopamine production .
Mode of Action
The compound interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action inhibits the overactivity of dopamine, which can lead to the symptoms of schizophrenia and anxiety . It also depresses the chemoreceptor trigger zone, leading to its antiemetic effects .
Biochemical Pathways
This compound affects the dopaminergic pathways in the brain . By blocking D2 dopamine receptors, it interferes with the normal functioning of these pathways, leading to a reduction in symptoms of psychosis and nausea . It’s also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Pharmacokinetics
The compound is extensively metabolized in the liver by cytochrome P450s (CYPs) to sulphoxide, 7-hydroxylate, and N-desmethylate . The influence of CYP genotype on the plasma dispositions of prochlorperazine and its metabolites has been studied, but no significant effect was found . The bioavailability of Prochlorperazine is presumed to be substantial .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms of psychotic disorders such as schizophrenia and generalized non-psychotic anxiety . It is also used to relieve severe nausea and vomiting . The blocking of D2 dopamine receptors leads to a reduction in the overactivity of dopamine, thereby reducing the symptoms of these conditions .
Biochemical Analysis
Biochemical Properties
7-Hydroxy Prochlorperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolic conversion. The compound also binds to dopamine D2 receptors, which are crucial in mediating its antipsychotic and antiemetic effects. These interactions result in the inhibition of dopamine signaling pathways, leading to its therapeutic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine D2 receptors leads to the inhibition of dopamine-mediated signaling, which affects neurotransmission and neuronal activity. Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to dopamine D2 receptors, inhibiting their activity and reducing dopamine signaling. This inhibition is crucial for its antipsychotic and antiemetic effects. Furthermore, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation and gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing nausea and vomiting and alleviating symptoms of psychiatric disorders. At higher doses, this compound can cause toxic or adverse effects, including extrapyramidal symptoms, sedation, and cardiovascular issues. These threshold effects highlight the importance of dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidation, hydroxylation, and demethylation, resulting in the formation of various metabolites. These metabolic processes are crucial for the compound’s elimination and detoxification. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with plasma proteins, affecting its bioavailability and distribution. Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound affects its interactions with biomolecules and its overall therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyprochlorperazine typically involves the hydroxylation of prochlorperazine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 7th position of the phenothiazine ring .
Industrial Production Methods: Industrial production of 7-Hydroxyprochlorperazine follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyprochlorperazine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to prochlorperazine or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or other oxidized derivatives.
Reduction: Regeneration of prochlorperazine or other reduced forms.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
7-Hydroxyprochlorperazine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Prochlorperazine: The parent compound, widely used as an antiemetic and antipsychotic agent.
Chlorpromazine: Another phenothiazine derivative with similar therapeutic uses.
Fluphenazine: A phenothiazine with a longer duration of action and similar pharmacological profile.
Uniqueness: 7-Hydroxyprochlorperazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacokinetic properties and contributes to the overall therapeutic effects of prochlorperazine. This specific modification can affect the compound’s metabolism, bioavailability, and interaction with biological targets .
Properties
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHMTGXYBUCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490866 | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52172-19-7 | |
| Record name | 7-Hydroxyprochlorperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYPROCHLORPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-Hydroxyprochlorperazine quantified in biological samples?
A2: A recent study described a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Prochlorperazine and its metabolites, including 7-Hydroxyprochlorperazine, in human plasma. [] This method offers high sensitivity and specificity, achieving a lower limit of quantification of 10 ng/L for 7-Hydroxyprochlorperazine. [] The development and validation of such analytical techniques are crucial for understanding the pharmacokinetics of Prochlorperazine and its metabolites in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


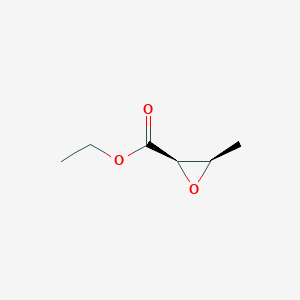

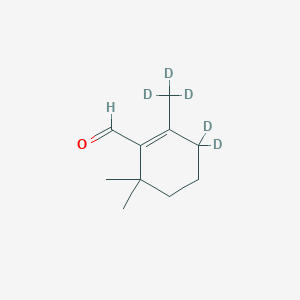
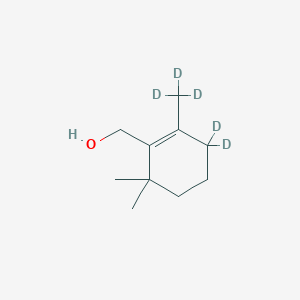
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
